Protomycinolide IV

Macrolide antibiotics Structure-activity relationship Glycosylation-dependent bioactivity

Protomycinolide IV (PML-IV) is a 16-membered polyene macrolide aglycone produced by Micromonospora griseorubida. It serves as the first pathway-specific macrolide intermediate in the biosynthesis of mycinamicin antibiotics.

Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
Cat. No. B1243403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtomycinolide IV
Synonymsprotomycinolide IV
Molecular FormulaC21H32O4
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)C
InChIInChI=1S/C21H32O4/c1-6-19-14(2)9-7-8-10-18(22)16(4)13-17(5)21(24)15(3)11-12-20(23)25-19/h7-12,14-17,19,21,24H,6,13H2,1-5H3/b9-7+,10-8+,12-11+/t14-,15-,16+,17-,19+,21+/m0/s1
InChIKeyOKKXFUWPZCKUST-BLBACJNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protomycinolide IV for B2B Biosynthesis Procurement – Compound Identity, Macrolide Class & Natural Origin


Protomycinolide IV (PML-IV) is a 16-membered polyene macrolide aglycone produced by Micromonospora griseorubida [1]. It serves as the first pathway-specific macrolide intermediate in the biosynthesis of mycinamicin antibiotics [2]. Unlike the glycosylated end-products (e.g., mycinamicin II), PML-IV lacks the desosamine and mycinose sugar moieties and carries a distinct oxidation state on the macrolactone ring [3]. Its well-defined stereochemistry (5S,6S,7S,9R,15S,16R) has been confirmed by total synthesis and X-ray analysis of related congeners [1][4].

Protomycinolide IV Procurement Risks – Why Mycinamicin II, Mycinamicin VIII, or Protylonolide Cannot Serve as Drop-in Replacements


Protomycinolide IV occupies a unique node in the mycinamicin biosynthetic grid: it is the last aglycone intermediate before glycosylation, and the only macrolide form that accumulates when downstream tailoring genes (mycCI, mycG) are disrupted [1]. Substituting with mycinamicin II (the fully glycosylated, bioactive end-product) forecloses enzymatic glycosylation, epoxidation, and hydroxylation studies. Substituting with mycinamicin VIII (the monoglycosylated intermediate) skips the desosaminylation step and alters substrate recognition by MycCI and MycG [2]. Even structurally analogous 16-membered aglycones such as protylonolide (from tylosin biosynthesis) differ in the oxidation and methylation pattern of the macrolactone core, making them incompatible with the mycinamicin tailoring enzymes [3]. If the experimental objective requires the authentic mycinamicin aglycone chassis, only protomycinolide IV provides the native scaffold.

Protomycinolide IV Comparative Evidence Guide – Quantified Differentiation vs. Mycinamicin II, Mycinamicin VIII, and Protylonolide


Antibacterial Activity Deficit vs. Mycinamicin II: Functional Differentiation Confirming Aglycone Identity

Protomycinolide IV lacks the desosamine and mycinose sugars present on mycinamicin II and consequently shows no notable antibacterial activity, while mycinamicin II exhibits potent Gram-positive inhibition [1]. In standardized agar dilution assays against Legionella spp., mycinamicin II displays MIC values approximately equivalent to erythromycin (EM MIC), whereas protomycinolide IV is inactive in the same concentration range, consistent with the essential role of the sugar residues for ribosomal binding [2].

Macrolide antibiotics Structure-activity relationship Glycosylation-dependent bioactivity

Bioconversion Efficiency to Mycinamicin II: Wild-Type-Level Productivity in a Defined Mutant Background

When the mycAV gene (encoding module 7 of the mycinamicin PKS) is disrupted, the resulting mutant M7A21 cannot produce protomycinolide IV. Exogenously fed PML-IV is taken up and converted to mycinamicin II (M-II) with productivity identical to that of the wild-type strain A11725 [1]. This demonstrates that PML-IV is the sole rate-limiting intermediate downstream of the PKS and that the tailoring enzymes efficiently recognize the authentic aglycone.

Combinatorial biosynthesis Polyketide synthase engineering Bioconversion

Accumulation in Cytochrome P450 Mutants: Genetic Validation of the Precursor Role vs. Mycinamicin VIII

Disruption of mycCI (encoding C-21 methyl hydroxylase) results in accumulation of both protomycinolide IV and mycinamicin VIII, whereas disruption of mycG (epoxidase/hydroxylase) blocks production of mycinamicin I and II entirely and leads to accumulation of mycinamicin IV [1]. This confirms that PML-IV resides at a distinct, upstream node in the biosynthetic network. Furthermore, complementation of the mycG mutant with the mycG gene under the strong myrB promoter yields approximately 2-fold higher mycinamicin II production than the wild-type strain, demonstrating the productivity potential of the PML-IV-consuming pathway [1].

Cytochrome P450 Gene disruption Mycinamicin biosynthesis

Chemoenzymatic Utility: Selective Glycosylation by MycB Desosaminyltransferase vs. Other Aglycones

MycB catalyzes the transfer of D-desosamine from dTDP-D-desosamine exclusively to protomycinolide IV to yield mycinamicin VIII; this reaction is the committed step for entry into the tailoring phase [1]. The catalytic efficiency (kcat/Km) of MycB for PML-IV is orders of magnitude higher than for structurally related 16-membered aglycones such as protylonolide, reflecting strict substrate specificity [2]. This selectivity means that only authentic PML-IV can serve as the gateway substrate for downstream mycinamicin maturation.

Glycosyltransferase Desosaminylation Chemoenzymatic synthesis

Structural Uniqueness: Complete Oxidation/Methylation Pattern vs. Mycinolide IV

Protomycinolide IV is the C-21 methyl-bearing, non-hydroxylated aglycone (C21H32O4, MW 348.48 Da), while its close structural analog mycinolide IV contains an additional hydroxyl group at C-14 (C21H32O5, MW 364.48 Da) [1]. X-ray crystallographic analysis of mycinolide IV confirmed the 16-membered ring conformation [2]; the absence of the C-14 hydroxyl in PML-IV directly determines its role as the substrate for the multifunctional P450 MycG, which sequentially installs the C-14 hydroxyl and the C-12/C-13 epoxide in downstream steps [3].

Macrolide aglycone Stereochemistry Biosynthetic intermediate

Protomycinolide IV Application Scenarios – Where Authentic PML-IV Delivers Measurable Advantage


Mycinamicin Biosynthetic Pathway Elucidation and Flux Analysis

In gene disruption and complementation studies, PML-IV is the definitive metabolic checkpoint: its accumulation in mycCI mutants confirms the block at C-21 hydroxylation, while its conversion to mycinamicin II upon gene complementation provides quantitative flux restoration data. Only authentic PML-IV yields the correct retention time and mass spectrum for unambiguous LC-MS identification in complex fermentation extracts [1].

Combinatorial Biosynthesis of Novel 16-Membered Macrolides

PML-IV is the validated aglycone chassis for fed-batch bioconversion. The M7A21 mutant strain, which lacks the ability to synthesize PML-IV endogenously, converts exogenously supplied PML-IV to mycinamicin II at wild-type productivity levels, enabling precursor-directed biosynthesis of analogs by varying the fed aglycone [2].

Enzymology of Macrolide Glycosyltransferases and Cytochrome P450s

The strict substrate specificity of MycB (desosaminyltransferase) and MycG (P450 epoxidase/hydroxylase) for PML-IV and its immediate derivatives makes the compound indispensable for in vitro reconstitution of the mycinamicin tailoring pathway. Non-native aglycones (e.g., protylonolide) show negligible turnover, so procurement of PML-IV is a prerequisite for kinetic characterization [3].

Analytical Reference Standard for Mycinamicin-Related Substance Profiling

With its defined molecular formula (C21H32O4), exact monoisotopic mass (348.23006 Da), and known chromatographic behavior, PML-IV serves as a high-purity standard for quantifying process-related impurities in mycinamicin II API batches and for monitoring intermediate accumulation during fermentation process development .

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